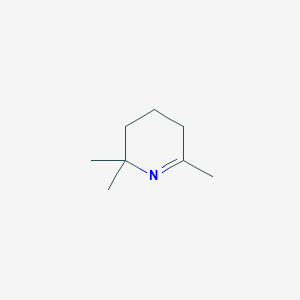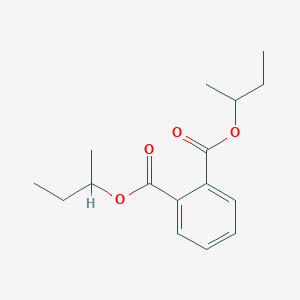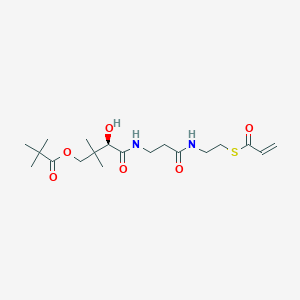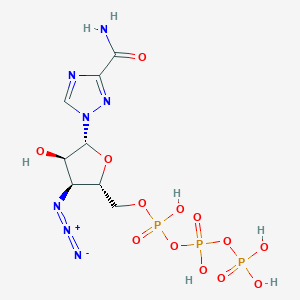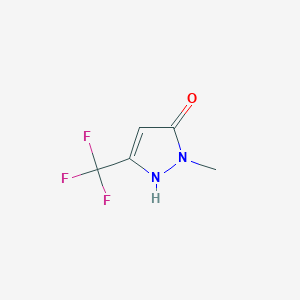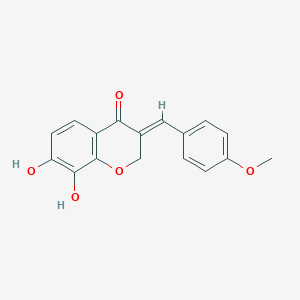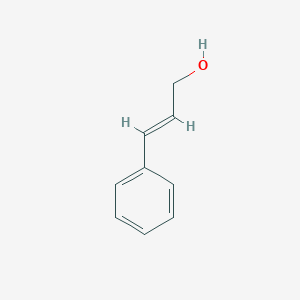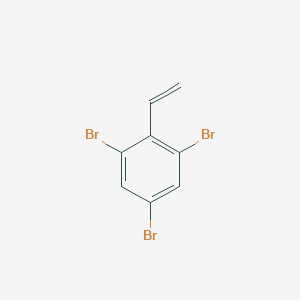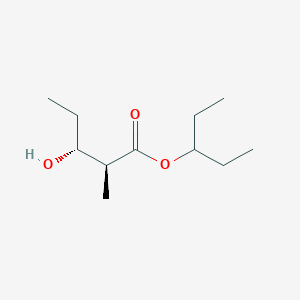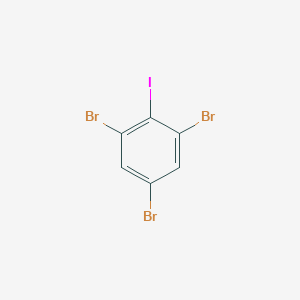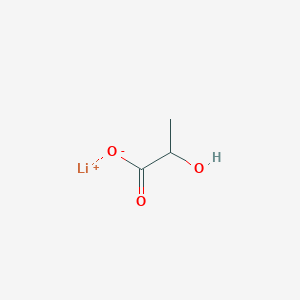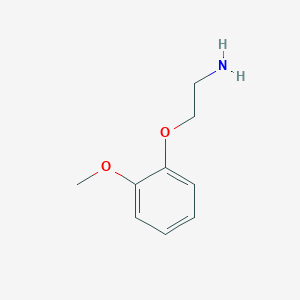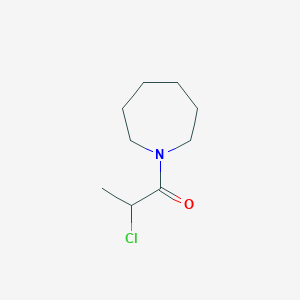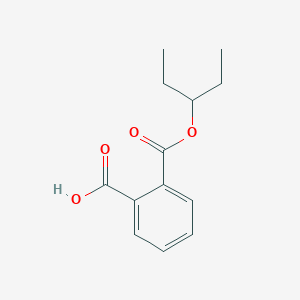![molecular formula C14H17O4- B047074 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate CAS No. 848131-14-6](/img/structure/B47074.png)
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate, also known as MPB, is a chemical compound that has gained significant attention in scientific research. MPB is a benzoate ester that is commonly used in the field of biochemistry and pharmacology. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers.
Mecanismo De Acción
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate works by inhibiting the activity of specific enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation, cancer cell growth, and bacterial infections. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have an effect on the production of certain neurotransmitters, making it a potential treatment for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been found to have various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the activity of certain enzymes. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been found to have anti-cancer properties by inhibiting the growth of cancer cells. Additionally, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been studied for its potential use in the treatment of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for researchers studying the effects of these enzymes and proteins on various biological processes. However, one limitation of using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is its potential toxicity. Researchers must be careful to use 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in appropriate concentrations to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research involving 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate. One potential area of study is the use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of new synthesis methods for 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate that are more cost-effective and efficient. Additionally, researchers may study the potential use of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in the treatment of other diseases such as cancer and bacterial infections.
In conclusion, 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate is a valuable compound in scientific research due to its ability to inhibit the activity of specific enzymes and proteins. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers. While there are some limitations to using 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate in lab experiments, the potential benefits make it a promising area of study for future research.
Métodos De Síntesis
The synthesis of 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate involves the reaction of 4-methylvaleric acid with benzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of distillation and recrystallization steps. The yield of this synthesis method is relatively high, making it a cost-effective and efficient process.
Aplicaciones Científicas De Investigación
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-{[(4-Methylpentyl)oxy]carbonyl}benzoate has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
848131-14-6 |
|---|---|
Nombre del producto |
2-{[(4-Methylpentyl)oxy]carbonyl}benzoate |
Fórmula molecular |
C14H17O4- |
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
2-(4-methylpentoxycarbonyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-10(2)6-5-9-18-14(17)12-8-4-3-7-11(12)13(15)16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,16)/p-1 |
Clave InChI |
MDMTZTUAKMYYBP-UHFFFAOYSA-M |
SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
SMILES canónico |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Sinónimos |
1,2-Benzenedicarboxylic Acid 1-(4-methylpentyl) Ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(4-methylpentyl) Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



